molecular formula C13H14N2O2 B8079586 (R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate

(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate

Cat. No.: B8079586
M. Wt: 230.26 g/mol
InChI Key: XXENTGYENSMGQB-VIFPVBQESA-N
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Description

(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate: is a chemical compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another approach is the Biltz synthesis, which uses aniline derivatives and aldehydes in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Converting the indole ring to its corresponding oxindole derivative.

  • Reduction: : Reducing the carbonyl group to an alcohol.

  • Substitution: : Replacing the cyanomethyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Oxindole derivatives.

  • Reduction: : Hydroxylated indoline derivatives.

  • Substitution: : Derivatives with different functional groups replacing the cyanomethyl group.

Scientific Research Applications

(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which (R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate: is compared with other similar indole derivatives, such as 1-methylindole and 3-methylindole . While these compounds share structural similarities, This compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological and chemical properties.

List of Similar Compounds

  • 1-methylindole

  • 3-methylindole

  • 2-methylindole

  • 4-methylindole

This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications. Its versatility and potential for various applications highlight its importance in the field of chemistry and beyond.

Properties

IUPAC Name

methyl (3R)-1-(cyanomethyl)-3-methyl-2,3-dihydroindole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-8-15(7-6-14)11-5-3-4-10(12(9)11)13(16)17-2/h3-5,9H,7-8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXENTGYENSMGQB-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC(=C12)C(=O)OC)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C2=CC=CC(=C12)C(=O)OC)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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